Anticoccidial Potency Profile vs A1 and B-Series
In the primary Eimeria tenella in vitro assay, the minimum concentration producing complete schizont inhibition was 0.2 μg/mL for Diolmycin A2 (threo), compared with 0.02 μg/mL for the erythro isomer Diolmycin A1 and 20 μg/mL for the B‑series isomers Diolmycin B1 and B2 – a 10‑fold lower potency than A1 but a 100‑fold higher potency than B1/B2 [1]. The active concentration range spanned 0.2–2.0 μg/mL for A2, versus 0.02–2.0 μg/mL for A1 and a single‑point observation at 20 μg/mL for B1/B2 [1].
| Evidence Dimension | Minimum concentration for complete schizont inhibition of Eimeria tenella in BHK‑21 host cells |
|---|---|
| Target Compound Data | 0.2 μg/mL (active range 0.2–2.0 μg/mL) |
| Comparator Or Baseline | Diolmycin A1: 0.02 μg/mL (active range 0.02–2.0 μg/mL); Diolmycin B1: 20 μg/mL; Diolmycin B2: 20 μg/mL |
| Quantified Difference | A2 is 10‑fold less potent than A1; A2 is 100‑fold more potent than B1/B2 |
| Conditions | In vitro Eimeria tenella schizont inhibition assay using BHK‑21 cells as host; compounds tested at 0.02–20 μg/mL range (Tabata et al., 1993) |
Why This Matters
For anticoccidial screening cascades, Diolmycin A2 provides a potency reference point that is sufficiently distinct from the maximally potent A1 to enable SAR discrimination, yet active enough to serve as a validated positive control at concentrations two orders of magnitude below the B‑series threshold.
- [1] Tabata N, Tomoda H, Takahashi Y, Haneda K, Iwai Y, Woodruff HB, Omura S. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. Production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1993 May;46(5):756-61. doi:10.7164/antibiotics.46.756. View Source
